Paeonoside
Overview
Description
Paeonoside is a bioactive compound identified in the roots of Paeonia suffruticosa, a plant traditionally used in Chinese medicine. This compound has been studied for its various biological activities, including anti-inflammatory, anti-diabetic, and wound healing properties .
Biochemical Analysis
Biochemical Properties
Paeonoside plays a significant role in biochemical reactions, particularly in the differentiation of pre-osteoblasts and the formation of mineralized nodules. It interacts with several key biomolecules, including bone morphogenetic protein 2 and Wnt3a, which are crucial for osteoblast differentiation . This compound enhances the expression of runt-related transcription factor 2 through the activation of Smad1/5/8 and β-catenin pathways, leading to increased bone mineralization . These interactions highlight the compound’s potential in promoting bone health and treating bone-related diseases.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In pre-osteoblasts, it promotes wound healing and migration, facilitating osteoblast differentiation and mineralized nodule formation . This compound also influences cell signaling pathways by enhancing the expression of Wnt3a and bone morphogenetic protein 2, which activate downstream molecules such as Smad1/5/8 and β-catenin . These pathways play a crucial role in regulating gene expression and cellular metabolism, ultimately contributing to improved bone health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It activates the bone morphogenetic protein 2 and Wnt3a pathways, leading to the phosphorylation of Smad1/5/8 and the stabilization of β-catenin . These events result in the upregulation of runt-related transcription factor 2 expression, which is essential for osteoblast differentiation and bone mineralization . Additionally, this compound’s ability to modulate these pathways suggests its potential as a therapeutic agent for bone-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and does not degrade significantly during experiments . Long-term exposure to this compound has been associated with sustained osteoblast differentiation and mineralized nodule formation, indicating its potential for prolonged therapeutic use . These findings underscore the compound’s stability and efficacy in promoting bone health over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote osteoblast differentiation and bone mineralization without causing cytotoxic effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bone health. It interacts with enzymes and cofactors that regulate osteoblast differentiation and bone mineralization . By modulating the bone morphogenetic protein 2 and Wnt3a pathways, this compound influences metabolic flux and metabolite levels, contributing to improved bone health . These interactions emphasize the compound’s role in maintaining bone homeostasis and preventing bone-related disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, such as bone . The compound’s ability to reach and act on specific cellular compartments underscores its potential as a targeted therapeutic agent for bone health . Understanding these transport and distribution mechanisms is crucial for optimizing this compound’s therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential . By understanding these subcellular dynamics, researchers can better harness this compound’s benefits for bone health and other applications.
Preparation Methods
Paeonoside is typically isolated from the dried roots of Paeonia suffruticosa. The extraction process involves several steps, including drying, grinding, and solvent extraction. The compound can be further purified using chromatographic techniques
Chemical Reactions Analysis
Paeonoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: Paeonoside is used as a model compound in studying the chemical properties and reactions of glycosides.
Biology: In biological research, this compound is used to study cell differentiation and migration, particularly in osteoblasts.
Medicine: this compound has potential therapeutic applications in treating diabetes, sepsis, and bone diseases such as osteoporosis and periodontitis.
Mechanism of Action
Paeonoside exerts its effects through several molecular pathways:
Osteoblast Differentiation: this compound promotes osteoblast differentiation by enhancing the expression of Wnt3a and bone morphogenetic protein 2 (BMP2).
Anti-Diabetic Activity: This compound activates AMP-activated protein kinase (AMPK) in HepG2 cells, promoting glycogen synthesis and glucose uptake.
Wound Healing: This compound enhances wound healing by promoting cell migration and proliferation in osteoblasts.
Comparison with Similar Compounds
Paeonoside is similar to other glycosides found in Paeonia suffruticosa, such as paeoniflorin and paeonol. this compound is unique in its specific molecular targets and pathways:
Paeoniflorin: Another glycoside with anti-inflammatory and neuroprotective properties.
Paeonol: A compound with anti-inflammatory, antioxidant, and cardiovascular protective effects.
This compound’s unique ability to promote osteoblast differentiation and wound healing sets it apart from these similar compounds .
Properties
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIUTYMRHHBXPB-UXXRCYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942452 | |
Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20309-70-0 | |
Record name | Paeonoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is paeonoside and where is it found?
A1: this compound is a chemical compound classified as a monoterpene glucoside. It is primarily found in the root bark of the tree peony (Paeonia suffruticosa), a plant traditionally used in Chinese medicine. [, , ]
Q2: What are the traditional uses of Paeonia suffruticosa, the plant source of this compound?
A2: Paeonia suffruticosa has been used in traditional Chinese medicine to address a range of conditions, including inflammation, neurological disorders, cancer, and cardiovascular diseases. []
Q3: How does this compound contribute to the biological activity of Paeonia suffruticosa?
A3: While this compound is one of several bioactive compounds in Paeonia suffruticosa, research suggests it plays a role in the plant's anti-inflammatory properties. []
Q4: Are there other bioactive compounds found alongside this compound in Paeonia species?
A4: Yes, Paeonia species, particularly Paeonia suffruticosa and Paeonia lactiflora, contain several other important bioactive compounds. These include paeoniflorin, benzoylpaeoniflorin, oxypaeoniflorin, and paeonol. [, ]
Q5: How do the levels of this compound and other bioactive compounds vary throughout the year in Paeonia plants?
A5: Studies on both Paeonia suffruticosa and Paeonia lactiflora indicate that the concentration of this compound and other key compounds fluctuates with the seasons. The highest levels are generally observed between May and June, as well as from September to October, while the lowest concentrations are found in April and July to August. []
Q6: How does the presence of paeoniflorin and paeonol differ between Paeonia species used in traditional medicine?
A6: Research reveals a distinct distribution pattern for paeoniflorin and paeonol within the Paeonia genus. While paeoniflorin appears to be ubiquitous across all investigated species, paeonol and this compound are predominantly found in woody species belonging to the section Moutan, often used as the source for "Mu-dan-pi" in traditional medicine. In contrast, these compounds are notably absent in herbaceous species from the section Paeonia, the primary source of "Shao-yao." This difference in chemical composition could be used for quality control in distinguishing "Mu-dan-pi" from "Shao-yao." []
Q7: What is the role of this compound in pre-osteoblast differentiation and bone formation?
A7: In vitro studies suggest that this compound promotes the differentiation of pre-osteoblasts, cells responsible for bone formation. It has been observed to enhance wound healing, transmigration, and the formation of mineralized nodules in these cells. []
Q8: How does this compound influence signaling pathways involved in osteoblast differentiation?
A8: this compound appears to modulate specific signaling pathways crucial for osteoblast differentiation. It has been shown to upregulate the expression of Wnt3a and bone morphogenetic protein 2 (BMP2). This activation subsequently triggers downstream signaling molecules, including Smad1/5/8 and β-catenin, leading to an increase in runt-related transcription factor 2 (RUNX2) expression, a key regulator of osteoblast differentiation. []
Q9: Is the effect of this compound on osteoblast differentiation dependent on the BMP2 and Wnt3a pathways?
A9: Yes, experimental evidence suggests that inhibiting the BMP2 and Wnt3a pathways significantly diminishes the positive effects of this compound on osteoblast differentiation. This inhibition is accompanied by a decrease in RUNX2 expression within the nucleus, indicating the crucial role of these pathways in mediating this compound's effects. []
Q10: What potential therapeutic applications might this compound have based on its effects on osteoblasts?
A10: The ability of this compound to promote osteoblast differentiation and mineralized nodule formation suggests it could potentially be developed as a therapeutic agent for treating bone diseases. This could include conditions like osteoporosis, characterized by low bone density, and periodontitis, which involves the destruction of bone supporting the teeth. []
Q11: How is the content of this compound determined in pharmaceutical preparations?
A11: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound in pharmaceutical formulations like Ruheneixiao granules. [, , , , , ]
Q12: What is the optimal harvesting time for maximizing this compound yield in Anhui Fengdan Peony?
A12: Research suggests that harvesting Anhui Fengdan Peony plants between August and November, when they are 4-5 years old, yields the highest this compound content. []
Q13: What is the role of this compound in the insecticidal properties of Moutan?
A13: Moutan, traditionally used in antagonistic storage of Chinese medicinal materials, has demonstrated insect-repellent properties. While paeonol is believed to be the primary contributor to this effect, this compound may play a supporting role. []
Q14: Has the structure of this compound been confirmed through chemical synthesis?
A14: Yes, this compound has been successfully synthesized in the laboratory, confirming its structure as kaempferol-3,7-di-O-glucoside. [, , ]
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